3-Bromopropane-1-sulfonamide
Description
Overview of Sulfonamide Functional Groups in Organic Synthesis
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic residue (R-SO₂NR'R''), is a cornerstone in the field of organic chemistry. nih.govbldpharm.com These compounds are typically crystalline solids due to the rigid nature of the functional group, a property that has historically been exploited for the derivatization and identification of amines. nih.gov The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net Beyond their fundamental role in synthesis, sulfonamides are renowned for their presence in a wide array of medicinally important molecules, exhibiting properties that make them valuable in drug design. bldpharm.comresearchgate.net
The Unique Role of Halogenated Aliphatic Sulfonamides in Chemical Research
The introduction of a halogen atom onto the alkyl chain of a sulfonamide imparts unique chemical properties that are of significant interest in research. Halogenated compounds are fundamental in various sectors, including pharmaceuticals and agrochemicals. chembk.com The presence of a halogen, such as bromine, in an aliphatic sulfonamide introduces a reactive site for nucleophilic substitution, making these compounds valuable as alkylating agents. epa.govsigmaaldrich.com This dual functionality—the sulfonamide group and the reactive halogen—allows for the construction of more complex molecules. flinders.edu.au The electronic properties of the sulfonamide can influence the reactivity of the halogen, and vice versa, creating a chemical tool with tunable characteristics for advanced organic synthesis. nih.govnih.gov
Specific Focus on 3-Bromopropane-1-sulfonamide as a Core Research Compound
This compound, with the chemical formula C₃H₈BrNO₂S, is a prime example of a halogenated aliphatic sulfonamide. nih.govnih.gov It embodies the key features of this class of compounds: a primary sulfonamide group and a terminal bromine atom on a three-carbon chain. This structure makes it a bifunctional molecule, capable of undergoing reactions at both the sulfonamide and the alkyl bromide moieties. Its utility in research is primarily as a building block or intermediate in the synthesis of more complex chemical structures. organic-chemistry.orgmyskinrecipes.com
Scope and Objectives of Academic Inquiry into this compound
Academic and industrial interest in this compound centers on its potential as a precursor for novel compounds. Research objectives typically involve leveraging its reactive bromine atom for the introduction of the sulfonamidopropyl group onto other molecules, such as heterocycles or other nucleophilic substrates. myskinrecipes.comnih.gov This can lead to the development of new bioactive molecules, fluorescent probes, and other functional materials. nih.govekb.eg A key area of inquiry is the exploration of its reactivity in alkylation reactions and the synthesis of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netchemicalbook.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in a laboratory setting.
| Property | Value |
| CAS Number | 88496-95-1 |
| Molecular Formula | C₃H₈BrNO₂S |
| Molecular Weight | 202.07 g/mol |
| IUPAC Name | This compound |
| SMILES Code | O=S(CCCBr)(N)=O |
This data is compiled from various chemical supplier databases. nih.govnih.gov
Synthesis of this compound
The most direct and common method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849). stackexchange.com This general approach is applicable to the synthesis of this compound.
The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
Reaction Scheme:
Br-(CH₂)₃-SO₂Cl + 2 NH₃ → Br-(CH₂)₃-SO₂NH₂ + NH₄Cl
This reaction scheme represents a generalized synthesis for primary sulfonamides.
The starting material, 3-bromopropane-1-sulfonyl chloride , is commercially available from various chemical suppliers. chemicalbook.com
Reactivity and Research Applications
The chemical behavior of this compound is dictated by its two functional groups.
Reactions at the Alkyl Bromide
The primary bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the use of this compound as an alkylating agent to introduce the 3-sulfonamidopropyl moiety onto various substrates. organic-chemistry.orgmyskinrecipes.com For example, it can be reacted with amines, thiols, or other nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds. sigmaaldrich.com
A notable application of a similar compound, SR101 N-(3-Bromopropyl) sulfonamide, is its use as a precursor in the synthesis of radiolabeled fluorescent dyes for biological imaging. nih.govchembk.com In this context, the bromo-propyl sulfonamide is used to link the fluorescent core to other molecules.
Reactions involving the Sulfonamide Group
The sulfonamide group itself can undergo various reactions. The hydrogen atoms on the nitrogen are acidic and can be deprotonated by a base. The resulting anion is a potent nucleophile and can participate in further reactions, such as alkylation or acylation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYUUWBYQOIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88496-95-1 | |
| Record name | 3-bromopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 3 Bromopropane 1 Sulfonamide
Transformations Involving the Bromine Atom
The carbon-bromine bond in 3-bromopropane-1-sulfonamide is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to many of its chemical transformations.
Nucleophilic Substitution Reactions (SN2) with Various Nucleophiles
Due to the primary nature of the carbon bearing the bromine atom, this compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide ion) departs simultaneously. organic-chemistry.org This process occurs in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.orgkhanacademy.org
The rate of SN2 reactions is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.orglibretexts.org For this compound, being a primary haloalkane, steric hindrance is minimal, favoring the SN2 pathway. libretexts.orgwolfram.com A variety of nucleophiles can be employed to displace the bromide, including hydroxides, cyanides, and ammonia (B1221849), leading to the formation of alcohols, nitriles, and amines, respectively. savemyexams.com
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Aqueous Hydroxide (e.g., NaOH) | 3-Hydroxypropane-1-sulfonamide | Heating in aqueous solution savemyexams.com |
| Cyanide (e.g., KCN) | 3-Cyanopropane-1-sulfonamide | Heating in ethanolic solution savemyexams.com |
| Ammonia (NH3) | 3-Aminopropane-1-sulfonamide | Reaction with ammonia savemyexams.com |
A particularly significant SN2 reaction of compounds structurally related to this compound is the displacement of the leaving group by the fluoride-18 (18F) isotope. This reaction is crucial for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govumich.edunih.gov The introduction of 18F is typically achieved through nucleophilic substitution on a suitable precursor. lakeheadu.ca While direct labeling of this compound is possible, often precursors with better leaving groups, such as tosylates or nosylates, are used to improve radiochemical yields. beilstein-journals.org
For instance, the synthesis of 3-[18F]fluoropropanesulfonyl chloride, a prosthetic group for 18F labeling, involves the radiofluorination of a precursor like 3-thiocyanatopropyl nosylate, which demonstrates superior reactivity towards [18F]fluoride compared to the corresponding tosylate. beilstein-journals.org The reaction is typically carried out using [18F]fluoride produced from the proton bombardment of 18O-enriched water. umich.edu The fluoride (B91410) ion's nucleophilicity is enhanced by using anhydrous conditions and phase-transfer catalysts. lakeheadu.ca
| Precursor | Leaving Group | Typical Radiochemical Yield | Reference |
|---|---|---|---|
| 3-Thiocyanatopropyl nosylate | Nosylate | Up to 85% | beilstein-journals.org |
| 3-Thiocyanatopropyl tosylate | Tosylate | 45-55% | beilstein-journals.org |
Elimination Reactions to Form Unsaturated Sulfonamide Derivatives
In addition to substitution, this compound can undergo elimination reactions, where the bromine atom and a hydrogen atom from an adjacent carbon are removed, leading to the formation of an alkene. slideshare.net These reactions, specifically β-elimination or dehydrohalogenation, are favored by the use of a strong, sterically hindered base and higher temperatures. ck12.org The product of such a reaction would be prop-2-ene-1-sulfonamide.
The elimination reaction of primary bromoalkanes like this compound typically proceeds through a bimolecular elimination (E2) mechanism. ck12.orglibretexts.org The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon at the same time the carbon-bromine bond breaks and a double bond is formed. chemistrysteps.comperlego.com
A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). libretexts.orgchemistrysteps.comperlego.com This alignment allows for the smooth transition of the bonding electrons to form the new π-bond of the alkene. ck12.org The rate of the E2 reaction is dependent on the concentrations of both the haloalkane and the base. libretexts.org The choice of a strong, bulky base can favor elimination over the competing SN2 substitution reaction. ck12.org
Reactions at the Sulfonamide Nitrogen
The sulfonamide group (-SO2NH2) also possesses a reactive site at the nitrogen atom. The hydrogen atoms on the nitrogen are acidic and can be removed by a base, forming a sulfonamidate anion which is a potent nucleophile.
N-Alkylation Reactions of this compound Derivatives
The nitrogen atom of a sulfonamide can undergo alkylation, although this typically requires deprotonation first to enhance its nucleophilicity. libretexts.org In the context of this compound, this reactivity could be utilized in intramolecular reactions if the bromine is first substituted by a group that can then react with the sulfonamide nitrogen, leading to cyclic structures.
More commonly, derivatives of this compound, where the primary sulfonamide is first converted to a secondary or tertiary sulfonamide, can undergo further reactions. The synthesis of various sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.com Once formed, the sulfonamide nitrogen can participate in various chemical transformations. For example, N-alkylation of sulfonamides can be achieved using alkyl halides in the presence of a base. researchgate.net This approach allows for the introduction of various substituents onto the sulfonamide nitrogen, leading to a diverse range of compounds with potential applications in medicinal chemistry. mdpi.comnih.gov
N-Acylation Reactions
The primary sulfonamide group of this compound can undergo N-acylation to form N-acylsulfonamides. This transformation is significant as the N-acylsulfonamide moiety is a key feature in many pharmaceutically active compounds, often acting as a bioisostere for carboxylic acids. The reaction typically involves treating the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or catalyst to enhance the nucleophilicity of the sulfonamide nitrogen.
Common methodologies for the N-acylation of primary sulfonamides, which are applicable to this compound, include:
Reaction with Acyl Chlorides: In the presence of a base like pyridine, this compound can react with various acyl chlorides (R-COCl) to yield the corresponding N-acyl-3-bromopropane-1-sulfonamide. The base serves to deprotonate the sulfonamide, generating a more nucleophilic sulfonamidate anion.
Reaction with Acid Anhydrides: Acid anhydrides, such as acetic anhydride or benzoic anhydride, are effective acylating agents. These reactions can be catalyzed by acids (e.g., sulfuric acid) or Lewis acids (e.g., zinc chloride), or performed under basic conditions. For instance, zinc chloride has been shown to be an effective catalyst for the N-acylation of various sulfonamides under solvent-free conditions.
Reaction with N-Acylbenzotriazoles: N-acylbenzotriazoles are another class of efficient acylating agents that react with sulfonamides, typically after deprotonation with a strong base like sodium hydride (NaH), to produce N-acylsulfonamides in high yields.
The general scheme for these reactions involves the nucleophilic attack of the sulfonamide nitrogen onto the electrophilic carbonyl carbon of the acylating agent. The reactivity can be influenced by steric and electronic factors of the acylating agent.
Table 1: Methodologies for N-Acylation of Primary Sulfonamides
| Acylating Agent | Catalyst / Base | Typical Conditions | Ref. |
| Acyl Chloride | Pyridine | Anhydrous solvent, 0 °C to room temperature | |
| Acid Anhydride | Zinc Chloride (ZnCl₂) | Solvent-free, elevated temperature | |
| Acid Anhydride | Sulfuric Acid (H₂SO₄) | Acetonitrile, room temperature | |
| N-Acylbenzotriazole | Sodium Hydride (NaH) | Anhydrous THF, room temperature to reflux |
Formation of N-Substituted Sulfonamide Linkers
The bifunctional character of this compound makes it a valuable reagent for the synthesis of linkers used in medicinal chemistry, such as in the development of Proteolysis Targeting Chimeras (PROTACs). These linkers connect a protein-of-interest (POI) binding ligand to an E3 ligase ligand. This compound provides a sulfonamide core with a reactive handle for sequential modification.
Two primary strategies can be employed:
Initial Reaction at the Sulfonamide Nitrogen: The sulfonamide can first be N-alkylated or N-arylated. This is typically achieved by deprotonating the sulfonamide with a base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). The resulting secondary sulfonamide, which now contains a substituent with a desired functional group, retains the terminal bromo group for subsequent conjugation to another molecule.
Initial Reaction at the Alkyl Bromide: The terminal bromine atom can be displaced by a nucleophile (e.g., an amine, phenol, or thiol from another molecular fragment). This reaction proceeds via a standard Sₙ2 mechanism. The resulting molecule, now containing a larger substituent at one end of the propyl chain, still possesses the primary sulfonamide group, which can then be further functionalized, for example, by N-acylation or N-alkylation as described above.
These approaches allow for the controlled, stepwise assembly of complex bifunctional molecules, where the sulfonamide group imparts specific physicochemical properties such as polarity and hydrogen bonding capability to the linker.
Cyclization and Ring-Forming Reactions
The structure of this compound is well-suited for intramolecular reactions to form heterocyclic compounds, which are foundational scaffolds in drug discovery.
Intramolecular Cyclization Pathways (e.g., Isothiazoline Dioxide Formation)
The most direct intramolecular cyclization pathway for this compound involves the reaction between the nucleophilic sulfonamide nitrogen and the electrophilic carbon bearing the bromine atom. This reaction is typically promoted by a base, which deprotonates the sulfonamide to form a sulfonamidate anion. The subsequent intramolecular Sₙ2 attack results in the displacement of the bromide ion and the formation of a cyclic sulfonamide, also known as a sultam.
Given the three-carbon chain separating the functional groups, the cyclization of this compound leads to the formation of a six-membered ring system: 1,2-thiazinane 1,1-dioxide . This is an example of a 6-endo-trig cyclization.
It is important to clarify the nomenclature regarding the resulting heterocycle. The prompt mentions "Isothiazoline Dioxide Formation." However, isothiazoline 1,1-dioxides (more accurately, isothiazolidine (B1259544) 1,1-dioxides for the saturated version) are five-membered sultams. The formation of a five-membered ring via this pathway would require a 2-bromoethanesulfonamide precursor. The cyclization of this compound yields a six-membered δ-sultam, not a five-membered γ-sultam.
Table 2: Intramolecular Cyclization of Halogenated Sulfonamides
| Starting Material | Product | Ring Size |
| 2-Bromoethanesulfonamide | Isothiazolidine 1,1-dioxide (γ-Sultam) | 5-membered |
| This compound | 1,2-Thiazinane 1,1-dioxide (δ-Sultam) | 6-membered |
| 4-Bromobutanesulfonamide | 1,2-Thiazipane 1,1-dioxide (ε-Sultam) | 7-membered |
Formation of Heterocyclic Scaffolds Containing the Sulfonamide Moiety
Beyond simple intramolecular cyclization, this compound and its derivatives are precursors for a wider array of heterocyclic scaffolds where the sulfonamide is a key structural element. The combination of reactions at both the nitrogen and the alkyl bromide ends allows for the construction of more complex systems.
For example, an N-substituted derivative of this compound can be synthesized and then cyclized to produce N-substituted 1,2-thiazinane 1,1-dioxides. These scaffolds are of interest in medicinal chemistry.
Furthermore, this compound can be used in multi-component reactions or multi-step syntheses. For instance, after converting the bromo group to another functional group (e.g., an azide (B81097), amine, or alkyne), the molecule can participate in cycloaddition reactions or condensation reactions with other reagents to build diverse heterocyclic systems, such as:
Thiadiazines: By reacting with appropriate binucleophilic reagents, derivatives of this compound could potentially be used to form six-membered rings containing two nitrogen atoms and a sulfur atom.
Fused Heterocycles: The propylsulfonamide chain can be incorporated as part of a larger ring system fused to an aromatic or another heterocyclic ring. For example, derivatives could be designed to participate in reactions leading to benzothiadiazepines or related structures.
The versatility of the sulfonamide group, combined with the reactivity of the alkyl halide, establishes this compound as a valuable starting material for generating libraries of heterocyclic compounds for biological screening.
Derivatization and Analog Synthesis Utilizing 3 Bromopropane 1 Sulfonamide As a Building Block
Synthesis of Novel Sulfonamide Conjugates and Linkers
The dual functionality of 3-bromopropane-1-sulfonamide makes it an ideal scaffold for creating novel molecular conjugates and linkers. The sulfonamide group is a key pharmacophore in many therapeutic agents, while the bromopropyl chain provides a convenient handle for attachment to other molecules. nih.gov
Linker Applications in Complex Molecular Architectures
The structure of this compound is well-suited for its use as a linker in the assembly of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). The synthesis of these heterobifunctional molecules involves the sequential conjugation of a warhead ligand (which binds to the target protein) and an anchor ligand (which binds to an E3 ligase) to a central linker. The bromopropyl group allows for facile reaction with a nucleophilic site on a warhead or anchor, while the sulfonamide nitrogen can be functionalized to connect to the other component, thereby bridging the two active moieties.
The general synthetic strategy involves a nucleophilic substitution reaction at the primary carbon attached to the bromine atom. For instance, an amine or alcohol group on a protein-binding ligand can displace the bromide to form a new carbon-nitrogen or carbon-oxygen bond, respectively. Subsequently, the sulfonamide nitrogen can be deprotonated and reacted with an electrophilic partner to complete the assembly of the complex molecule. This modular approach allows for the rapid synthesis of diverse molecular structures for screening and optimization.
Derivatization for Fluorescent Probe Design (Focus on Synthetic Methodology and Structural Outcomes)
This compound is a valuable precursor for the synthesis of fluorescent probes, which are essential tools in biomedical imaging and diagnostics. The synthetic methodology typically involves conjugating the sulfonamide building block to a fluorophore. nih.gov Sulfonamide-containing naphthalimide derivatives, for example, have been developed as potential tumor-targeting fluorescent probes. nih.gov
The synthesis can be achieved by reacting the sulfonamide with a fluorophore that has been pre-functionalized with a reactive group. A common approach involves the reaction of the deprotonated sulfonamide nitrogen (acting as a nucleophile) with a fluorophore containing an electrophilic center, such as an alkyl halide.
In a representative synthesis, a solution of a sodium sulfonamide in a polar aprotic solvent like N,N-dimethylformamide (DMF) is added to a solution of a bromo-functionalized fluorophore, such as N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide. nih.gov The reaction is stirred at room temperature, often with the addition of a phase-transfer catalyst like tetrabutyl ammonium (B1175870) hydroxide, to facilitate the coupling. nih.gov The resulting product is a fluorescent probe where the sulfonamide moiety is linked to the naphthalimide core via the propyl chain. These probes can exhibit favorable properties such as high cell uptake and low cytotoxicity, making them suitable for imaging applications in living cells. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference |
| Sodium salt of a sulfonamide | N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide | DMF, Tetrabutyl ammonium hydroxide, Room Temp. | Sulfonamide-Naphthalimide Fluorescent Probe | nih.gov |
| 4-nitrobenzenesulphonylchloride | L-tryptophan | Methanol, Slow evaporation | {(4-nitrophenyl)sulfonyl}tryptophan | nih.gov |
Functionalization of the Propyl Chain
The propyl chain of this compound offers multiple sites for chemical modification, enabling the introduction of diverse functionalities and the creation of a wide range of derivatives.
C(sp³)–H Bond Functionalization
Recent advances in synthetic chemistry have enabled the direct functionalization of otherwise inert C(sp³)–H bonds. These methods provide powerful tools for modifying aliphatic chains like the propyl group in this compound.
One notable strategy is a metal-free reaction system that facilitates the C–H bond functionalization of aliphatic sulfonamides under mild conditions. nih.govrsc.org This process often utilizes a promoter such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and can lead to the formation of α,β-unsaturated imines. nih.gov The reaction is believed to proceed through a [2+2] cyclization followed by a ring-cleavage reorganization. nih.govrsc.org This method is valued for its compatibility with a broad range of functional groups, including halogens, which allows for subsequent cross-coupling reactions. nih.gov
Palladium-catalyzed methods have also been developed for the alkylation of unactivated β-methylene C(sp³)–H bonds in substrates containing a sulfonamide directing group. nih.gov While not directly demonstrated on this compound, the principle is applicable. The reaction of an α-amino acid derivative with an alkyl iodide in the presence of a palladium catalyst can achieve selective alkylation. The addition of reagents like NaOCN and a secondary sulfonamide (e.g., 4-Cl-C6H4SO2NH2) has been shown to be critical for the success of this transformation. nih.gov
Furthermore, photoredox-mediated reactions offer a pathway for the remote C(sp³)–H heteroarylation of N-alkyl sulfonamides. acs.org This Minisci-type reaction allows for the selective introduction of N-heteroarenes at the δ-position of the alkyl chain, providing a direct method for synthesizing complex δ-heteroarylalkylamines from simpler precursors. acs.org
| Methodology | Key Reagents/Catalyst | Functionalized Position | Product Type | Reference |
| Metal-Free C-H Activation | DABCO | α,β-positions | α,β-Unsaturated Imines | nih.gov |
| Palladium-Catalyzed Alkylation | Pd(OAc)₂, NaOCN, 4-Cl-C₆H₄SO₂NH₂ | β-position | β-Alkylated Sulfonamides | nih.gov |
| Photoredox Heteroarylation | Photoredox catalyst, BI-OAc | δ-position | δ-Heteroarylalkyl Sulfonamides | acs.org |
Introduction of Diverse Chemical Moieties
The primary bromide on the propyl chain of this compound serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of chemical moieties. This is a fundamental and versatile strategy for derivatization.
By reacting this compound with different nucleophiles, a library of analogs can be readily synthesized. For example, reaction with various alkyl or aryl amines can produce secondary or tertiary amine derivatives. Similarly, thiols can be used to introduce sulfur-containing functional groups, and azides can be used to install an azide (B81097) group, which can be further modified via click chemistry. For instance, studies have shown the successful synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting a parent sulfonamide with various alkyl bromides, such as bromoethane (B45996) and 1-bromopropane, using a base like lithium hydride (LiH). nih.gov This demonstrates the general applicability of alkylating the sulfonamide nitrogen or, in the case of this compound, using the bromide as a reactive site for coupling with nucleophiles.
Synthesis of Sulfonamide-Containing Heterocycles
This compound is a valuable precursor for the synthesis of heterocyclic compounds containing a sulfonamide group, which are prevalent in medicinal chemistry. mdpi.com The sulfonamide can either be a substituent on the heterocyclic ring or be incorporated as part of the ring itself (a sultam analog).
The synthesis of these heterocycles can be achieved through several strategies. One approach involves intramolecular cyclization. After replacing the bromine with a suitable nucleophile that contains another reactive site, the molecule can be induced to cyclize. For example, reaction of this compound with an amino-thiol could be followed by a cyclization step to form a thiazine-1,1-dioxide derivative.
Another strategy involves using the sulfonamide as a source of nitrogen for building the heterocyclic core. mdpi.com The sulfonamide nitrogen can act as a nucleophile in reactions with bifunctional electrophiles to construct the ring system. For instance, the reaction of a primary sulfonamide with a 1,4-dicarbonyl compound can lead to the formation of sulfonylpyrroles. mdpi.com While these examples use different starting sulfonamides, the chemical principles are directly applicable to derivatives of this compound, where the propyl chain can be first modified to contain the necessary functionalities for cyclization.
The synthesis of N-heterocycle-containing sulfonamide derivatives is often achieved by reacting a sulfonyl chloride with a corresponding N-nucleophile in the presence of a base. mdpi.com In the context of this compound, one could envision a multi-step sequence where the bromide is first converted to another functional group, which then participates in the formation of a heterocyclic ring, with the sulfonamide moiety remaining as a key structural feature of the final product.
Preparation of Quinoline-3-sulfonamides and Related Systems
The synthesis of quinoline (B57606) sulfonamides is a significant area of research due to their wide range of biological activities. However, the existing literature does not detail a synthetic pathway that employs this compound to generate quinoline-3-sulfonamides.
Established methods for the synthesis of quinoline sulfonamides typically involve the reaction of a quinoline sulfonyl chloride with an appropriate amine or the coupling of a halo-quinoline with a sulfonamide. For instance, a common approach is the chlorosulfonation of a quinoline precursor followed by amination. This process introduces the sulfonamide moiety onto the quinoline ring system, but does not involve an alkylsulfonamide building block like this compound.
While this compound possesses both an electrophilic bromine atom and a nucleophilic sulfonamide group, its specific reactivity towards quinoline precursors to form a direct C-S or C-N bond at the 3-position of the quinoline ring is not documented. Such a reaction would likely require specific catalytic conditions to facilitate either nucleophilic substitution or a more complex coupling mechanism. The absence of such reports suggests that this may be a challenging or yet-unexplored synthetic transformation.
Synthesis of Triazole-Based Sulfonamide Derivatives
Similarly, the synthesis of triazole-based sulfonamide derivatives is a field of active investigation, particularly for the development of novel therapeutic agents. The most prevalent method for the construction of 1,2,3-triazole rings is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
In the context of triazole-based sulfonamides, this typically involves the reaction of an azide-bearing sulfonamide with a terminal alkyne, or conversely, a sulfonamide-containing alkyne with an organic azide. The literature is rich with examples of this powerful and versatile reaction.
However, the specific use of this compound in the synthesis of triazole-based sulfonamides is not described. To incorporate this building block, one would need to first convert it into either an azide or an alkyne derivative. For example, substitution of the bromine with sodium azide would yield 3-azidopropane-1-sulfonamide, which could then be reacted with various alkynes to form the corresponding triazole-sulfonamide. Alternatively, the bromine could be used in a coupling reaction to introduce an alkyne functionality. While these are plausible synthetic steps, there are no specific research findings in the reviewed literature that detail these transformations starting from this compound to produce triazole-based sulfonamide derivatives.
Theoretical and Computational Investigations of 3 Bromopropane 1 Sulfonamide
Quantum Chemical Studies on Electronic Structure
The foundation of understanding a molecule's properties lies in its electronic structure. Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about molecular geometry, orbital energies, and electron distribution.
Density Functional Theory (DFT) has become one of the most popular and effective methods for quantum chemical calculations due to its balance of accuracy and computational cost. doaj.org This method is based on the principle that the energy of a molecule can be determined from its electron density. For 3-Bromopropane-1-sulfonamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (optimized geometry). researchgate.net
These calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results would reveal the precise spatial arrangement of the atoms, which is crucial for understanding its interactions with other molecules. Furthermore, DFT is used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.96 Å |
| Bond Length | C-S | ~1.80 Å |
| Bond Length | S=O | ~1.45 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Angle | C-C-C | ~112° |
| Bond Angle | O-S-O | ~120° |
| Dihedral Angle | Br-C-C-C | ~180° (anti-periplanar) |
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the solution to the Schrödinger equation. wikipedia.org It treats each electron as moving in the average field created by all other electrons, neglecting explicit electron correlation. libretexts.orgornl.gov While often less accurate than DFT for total energies, HF provides a qualitatively correct description of molecular orbitals and is a crucial starting point for more advanced, correlation-corrected methods. pennylane.ai
An HF calculation for this compound would yield a set of molecular orbitals and their corresponding energies. This information is fundamental for analyzing the molecule's electronic transitions and reactivity patterns. The method assumes the N-body wave function can be approximated by a single Slater determinant. wikipedia.org
Analysis of Molecular Reactivity and Stability
Quantum chemical calculations provide descriptors that quantify the reactivity and kinetic stability of a molecule. These descriptors are derived from the electronic structure and are invaluable for predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilic nature. irjweb.com Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the bromine and sulfur atoms, while the LUMO would be centered on the C-Br antibonding orbital.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| EHOMO | -7.20 | Electron-donating ability |
| ELUMO | -0.95 | Electron-accepting ability |
| Energy Gap (ΔE) | 6.25 | High kinetic stability, moderate reactivity |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT. rasayanjournal.co.in These descriptors provide quantitative measures of a molecule's reactivity.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. bohrium.com It is defined as ω = χ² / (2η). bohrium.com A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. rowansci.com
These parameters would characterize this compound as a moderately reactive electrophile, primarily due to the electron-withdrawing sulfonamide group and the labile bromine atom.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Quantum Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| Electronegativity (χ) | 4.075 | Good ability to attract electrons |
| Chemical Hardness (η) | 3.125 | Relatively high stability |
| Electrophilicity Index (ω) | 2.656 | Strong electrophilic character |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. For this compound, a key reaction of interest would be nucleophilic substitution, where a nucleophile replaces the bromide ion.
By modeling the reaction pathway (e.g., with a common nucleophile like hydroxide, OH⁻), computational methods can determine the activation energies for competing mechanisms, such as the concerted SN2 pathway versus a stepwise SN1 pathway. The calculated energy barriers allow chemists to predict which mechanism is more favorable under specific conditions. mdpi.com The results would likely show a preference for the SN2 mechanism, typical for primary alkyl halides.
Table 4: Illustrative Energy Profile for a Nucleophilic Substitution Reaction
| Species | Relative Enthalpy (ΔH, kcal/mol) |
|---|---|
| Reactants (C₃H₈BrNO₂S + OH⁻) | 0.0 |
| Transition State (SN2) | +20.5 |
| Products (C₃H₉NO₃S + Br⁻) | -15.0 |
Conformational Analysis and Intermolecular Interactions
The conformational landscape of this compound is dictated by the rotational freedom around its single bonds: the C-C bonds of the propane chain, the C-S bond, and the S-N bond. The interplay of steric hindrance from the bulky bromine atom and the sulfonamide group, along with electrostatic interactions, governs the molecule's preferred three-dimensional structures.
Table 2: Key Rotational Dihedrals in this compound and Influencing Factors
| Dihedral Angle | Description | Primary Influencing Factors |
|---|---|---|
| Br-C1-C2-C3 | Defines the position of the bromine relative to the propane backbone | Steric repulsion (gauche vs. anti conformation) |
| C1-C2-C3-S | Orients the main chain relative to the sulfur atom | Steric hindrance, torsional strain |
| C2-C3-S-N | Defines the orientation of the sulfonamide group relative to the alkyl chain | Electrostatic interactions, potential for intramolecular hydrogen bonding |
| C3-S-N-H | Describes the rotation of the amino group around the S-N bond | Minimization of steric clash between amino protons and sulfonyl oxygens |
The sulfonamide functional group is a potent participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The two protons on the nitrogen atom can serve as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. This dual functionality allows sulfonamides to form highly ordered supramolecular architectures through hydrogen bonds. nih.gov
Analysis of numerous sulfonamide crystal structures has revealed common and predictable hydrogen-bonding patterns. nih.gov The amino protons often show a preference for bonding to the sulfonyl oxygens of neighboring molecules, leading to the formation of dominant patterns such as chains or dimers. nih.govacs.org These interactions are crucial in determining the crystal packing of the molecule. Theoretical calculations, including quantum theory of atoms in molecules (QTAIM) and molecular electrostatic potential surface (MEPS) analysis, can provide deep insight into the nature and strength of these hydrogen bonds. acs.org The specific hydrogen-bond connectivity observed in the solid state can be deciphered and described using graph set notation, which helps in understanding the preferences of specific donor and acceptor atoms. nih.gov The ability of the sulfonamide group to form these robust networks is a key feature in the field of crystal engineering. acs.org
Table 3: Hydrogen Bonding Capabilities of the Sulfonamide Moiety
| Role | Site | Description | Common Patterns |
|---|---|---|---|
| Donor | N-H Protons (2) | The two protons on the primary sulfonamide nitrogen are acidic and readily form H-bonds. | N-H···O=S |
| Acceptor | Sulfonyl Oxygens (2) | The lone pairs on the two electronegative oxygen atoms act as H-bond acceptors. | N-H···O=S |
| Resulting Supramolecular Synthons | Sulfonamide Group | The combination of donor and acceptor sites leads to self-assembly. | Chains, Dimers, Sheets nih.govacs.org |
Applications of 3 Bromopropane 1 Sulfonamide in Chemical Science and Advanced Materials
Role as a Versatile Synthetic Building Block in Organic Chemistry
The presence of two distinct reactive sites in 3-Bromopropane-1-sulfonamide makes it a valuable tool for organic chemists in the construction of more complex molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules
While direct literature explicitly detailing the use of this compound in the synthesis of complex organic molecules is limited, its chemical structure suggests a strong potential for such applications. The bromo group can readily undergo nucleophilic substitution reactions, while the sulfonamide moiety can be involved in various transformations, including N-alkylation and cyclization reactions.
One plausible application is in the synthesis of sultams, which are cyclic sulfonamides. nih.govrsc.org Intramolecular cyclization of N-substituted this compound derivatives could provide a straightforward route to gamma-sultams, a class of heterocyclic compounds with recognized biological activities. nih.gov This synthetic strategy is analogous to known methods for sultam synthesis involving the intramolecular cyclization of haloalkanesulfonamides. nih.gov
Table 1: Potential Reactions of this compound in Organic Synthesis
| Reaction Type | Reactant | Potential Product | Significance |
| Nucleophilic Substitution | Amine, Thiol, etc. | Substituted propanesulfonamides | Introduction of diverse functional groups |
| N-Alkylation | Alkyl halide | N-Alkyl-3-bromopropane-1-sulfonamide | Precursor for further functionalization |
| Intramolecular Cyclization | N-Substituted derivative | Gamma-sultam | Synthesis of bioactive heterocyclic compounds |
Development of Functionalized Chemical Scaffolds
The dual functionality of this compound also lends itself to the development of specialized chemical scaffolds for various advanced applications.
Components in Radiochemical Synthesis Methodologies
In the field of radiochemistry, particularly for the development of positron emission tomography (PET) tracers, bifunctional molecules are crucial for linking a targeting moiety to a radionuclide. While there is no direct evidence of this compound being used for this purpose, its structural analogue, 3-[18F]fluoropropanesulfonyl chloride, has been investigated as a prosthetic agent for the radiolabeling of amines. beilstein-journals.org This suggests that a radiolabeled version of this compound could potentially serve as a linker to introduce a 3-(sulfamoyl)propyl group into biomolecules for PET imaging applications.
The general strategy involves the synthesis of a radiolabeled precursor which is then conjugated to a targeting molecule. The resulting radiopharmaceutical can then be used for in vivo imaging. moravek.com
Table 2: Potential Role of this compound Analogues in PET Tracer Synthesis
| Analogous Compound | Application | Radionuclide | Reference |
| 3-[18F]Fluoropropanesulfonyl chloride | Prosthetic agent for amine labeling | Fluorine-18 | beilstein-journals.org |
Precursors for Functional Coatings and Surface Modification Materials
The application of this compound as a precursor for functional coatings and surface modification materials is an area that remains largely unexplored in the available literature. However, its chemical structure suggests potential in this domain. The bromo group could be utilized for grafting the molecule onto polymer backbones or surfaces through various polymerization or surface modification techniques. nih.govresearchgate.net This would introduce the sulfonamide functionality, which could impart specific properties to the material, such as altered hydrophilicity, ion-exchange capabilities, or sites for further chemical modification.
For instance, polymers containing sulfonamide groups can be synthesized and subsequently used to create functional coatings. mdpi.com The grafting of such polymers onto surfaces can significantly alter their chemical and physical properties. researchgate.netuochb.cz
Integration into Novel Chemical Systems (e.g., Ionic Liquid-Supported Synthesis)
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in chemical synthesis. core.ac.uk Task-specific ionic liquids (TSILs) are a class of ILs designed with specific functional groups to perform particular tasks. korea.ac.kr
While the direct synthesis of ionic liquids from this compound is not explicitly documented, its structure is well-suited for this purpose. For example, the reaction of this compound with a tertiary amine, such as an N-alkylimidazole, would lead to the formation of a quaternary ammonium (B1175870) bromide salt, which is a type of ionic liquid. rsc.orgmdpi.comnih.govnih.gov The resulting ionic liquid would possess a sulfonamide functional group tethered to the cation, making it a task-specific ionic liquid.
The synthesis of sulfonamides and other compounds using ionic liquid-supported methods has been reported, highlighting the advantages of this approach, such as ease of product separation and catalyst recycling. nih.govrsc.orgnih.govnih.gov An ionic liquid derived from this compound could potentially be used as a recyclable catalyst or support in various organic reactions.
Table 3: Potential Synthesis of a Task-Specific Ionic Liquid from this compound
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | N-Alkylimidazole | Imidazolium-based ionic liquid with sulfonamide functionality | Catalyst, reaction medium, extraction solvent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
